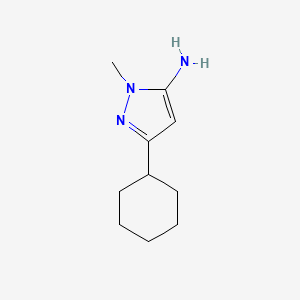

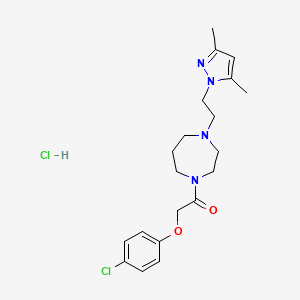

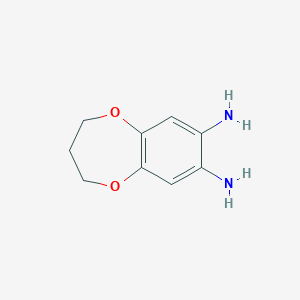

![molecular formula C14H9N3O3S B2376658 (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866156-94-7](/img/structure/B2376658.png)

(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, or (5E)-5-PPMT, is an organic compound that has been used in a variety of scientific research applications. It is a member of the thiazolidinedione family, which is a group of heterocyclic compounds that contain a thiazolidine ring system. This compound has been studied for its potential to act as a drug, as a drug target, and as a tool for studying enzyme-catalyzed reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-dione, such as (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, demonstrate significant antimicrobial properties. Studies have shown these compounds are effective against gram-positive bacteria and exhibit excellent antifungal activity, with some compounds being more effective than commercial drugs like fluconazole (Prakash et al., 2011). Another study identified these compounds' antibacterial and antifungal properties, with specific effectiveness against Gram-positive bacteria and limited action against Gram-negative bacteria (Aneja et al., 2011).

Corrosion Inhibition

Thiazolidinedione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They have been found to effectively inhibit corrosion, adhering to the Langmuir adsorption isotherm and demonstrating mixed-type inhibition properties (Yadav et al., 2015).

Antidiabetic and Hypolipidemic Activities

These compounds have also been studied for their potential in treating diabetes and lipid disorders. For instance, specific derivatives of thiazolidine-2,4-dione have shown promising results as aldose reductase inhibitors and demonstrated efficacy in reducing lens swelling in diabetic conditions (Sohda et al., 1982). Another research found derivatives of thiazolidine-2,4-dione to be potent euglycemic and hypolipidemic agents in animal models (Gupta et al., 2005).

Cytotoxic Properties

Some derivatives of thiazolidine-2,4-dione have been investigated for their cytotoxic properties, particularly against cancer cell lines. Certain compounds have shown promising results, with cytotoxic activity comparable or superior to standard drugs like cisplatin (Subhashini et al., 2020).

Dual Inhibitor of Signaling Pathways

One thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating potential as a novel anticancer agent (Li et al., 2010).

Properties

IUPAC Name |

(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMPJXJGUSUZED-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

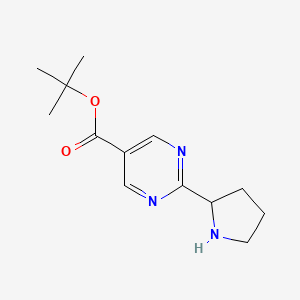

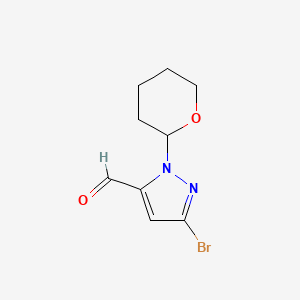

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

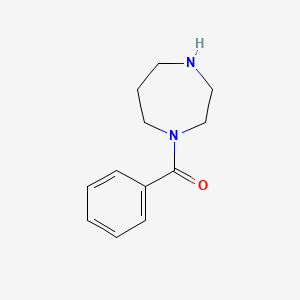

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)

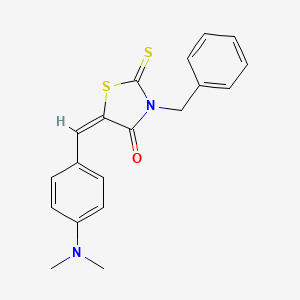

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)